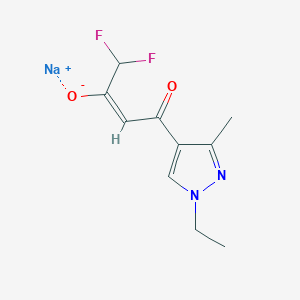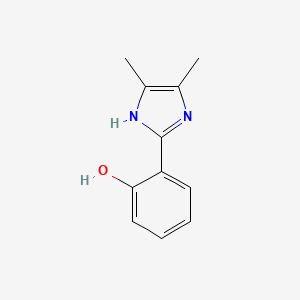
sodium (2E)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (2E)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate is a synthetic organic compound that features a pyrazole ring and a difluorobut-2-en-2-olate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2E)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Difluorobut-2-en-2-olate Moiety: This step involves the reaction of the pyrazole derivative with a difluorinated precursor, such as difluoroacetic acid or its derivatives, under basic conditions to form the enolate.
Formation of the Sodium Salt: The final step involves the neutralization of the enolate with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the enolate moiety.
Reduction: Reduction reactions could target the carbonyl group or the difluoroalkene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrazole ring or the enolate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science: It may be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Biological Probes: It may be used as a probe to study biological pathways or molecular interactions.
Industry
Agriculture: The compound could be explored for use as a pesticide or herbicide.
Polymers: It may be used in the synthesis of specialized polymers with unique properties.
Mecanismo De Acción
The mechanism of action of sodium (2E)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a catalytic context, it could coordinate with metal centers to facilitate chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Sodium (2E)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate: shares similarities with other pyrazole derivatives and difluoroalkenes.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazole have similar ring structures.
Difluoroalkenes: Compounds such as 1,1-difluoro-2-butene have similar difluoroalkene moieties.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring with a difluoroalkene moiety, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11F2N2NaO2 |
|---|---|
Peso molecular |
252.19 g/mol |
Nombre IUPAC |
sodium;(E)-4-(1-ethyl-3-methylpyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C10H12F2N2O2.Na/c1-3-14-5-7(6(2)13-14)8(15)4-9(16)10(11)12;/h4-5,10,16H,3H2,1-2H3;/q;+1/p-1/b9-4+; |
Clave InChI |
KJRFRVHLGOICAP-JOKMOOFLSA-M |
SMILES isomérico |
CCN1C=C(C(=N1)C)C(=O)/C=C(\C(F)F)/[O-].[Na+] |
SMILES canónico |
CCN1C=C(C(=N1)C)C(=O)C=C(C(F)F)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B13902702.png)

![6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13902713.png)

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13902719.png)
![(1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B13902723.png)
![6-[1-[2-[(1-Ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13902732.png)
![5-(4-Bromophenyl)-2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B13902742.png)


![(E)-3-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13902769.png)
